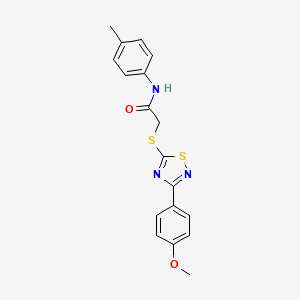

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of thiazole derivatives and has been synthesized using various methods.

Scientific Research Applications

Antagonistic Properties on Human Adenosine A3 Receptors

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide has been evaluated for its antagonistic properties on human adenosine A3 receptors. A study demonstrated that derivatives of this compound, particularly those with a methoxy group in the 4-position of the phenyl ring and specific acetyl or propionyl substitutions, exhibit significant increases in binding affinity and selectivity for human adenosine A3 receptors. The research highlights the potential of this compound in modulating adenosine A3 receptor activities, which is crucial for various physiological processes (Jung et al., 2004).

Antimicrobial Activity

Another area of research interest is the compound's antimicrobial efficacy. A series of 1,3,4-thiadiazole derivatives, related to 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide, were synthesized and evaluated for their antimicrobial properties. These compounds showed significant in vitro activity against various microbial strains, highlighting their potential as a scaffold for developing new antimicrobial agents (Noolvi et al., 2016).

Anticancer and Antiviral Activities

The compound's derivatives have also been investigated for their anticancer and antiviral activities. Research on 2-pyrazoline-substituted 4-thiazolidinones, derived from this chemical structure, demonstrated selective inhibition of leukemia cell lines and high activity against Tacaribe virus strain. These findings suggest the compound's potential utility in developing therapies for leukemia and viral infections (Havrylyuk et al., 2013).

Anti-HIV Activity

Furthermore, the compound's relevance extends to anti-HIV activity, with derivatives showing promising inhibitory effects against HIV-1 and HIV-2 in vitro. This underscores its potential as a lead compound in the search for new antiviral agents effective against HIV (Hamad et al., 2010).

Glutaminase Inhibition

Additionally, derivatives of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide have been explored as inhibitors of glutaminase, an enzyme implicated in cancer cell metabolism. The research identified potent analogs with improved solubility and in vitro efficacy against human lymphoma B cells, suggesting potential applications in cancer therapy (Shukla et al., 2012).

properties

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-12-3-7-14(8-4-12)19-16(22)11-24-18-20-17(21-25-18)13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZYMTWHGQFERF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[3-[(3,6-dichloropyridine-2-carbonyl)-propylamino]phenyl]pyridine-2-carboxamide](/img/structure/B2876701.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2876704.png)

![N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide](/img/structure/B2876705.png)

![2-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2876706.png)

![2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2876708.png)

![Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876711.png)

![(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2876722.png)